4-Fluoro-3-hydroxybenzoic acid

Enzymology Biochemical Assay Development Active Site Probes

4-Fluoro-3-hydroxybenzoic acid (4-FHB) is the indispensable building block for Acoramidis (Attruby®), the FDA-approved TTR stabilizer for ATTR cardiomyopathy (HR 0.64 for mortality/CV hospitalization). Its 4-fluoro-3-hydroxy substitution pattern is integral to the drug's pharmacophore—no alternative can substitute without risking synthetic failure. With mp 214–218°C for superior thermal stability, LogP 1.85 and pKa 4.02 for optimal drug-like properties, and ~1000-fold weaker PCD inhibition versus its regioisomer, 4-FHB offers unmatched selectivity as a negative control. Secure ≥98% purity material to participate in the Attruby supply chain.

Molecular Formula C7H5FO3
Molecular Weight 156.11 g/mol
CAS No. 51446-31-2
Cat. No. B1269127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydroxybenzoic acid
CAS51446-31-2
Molecular FormulaC7H5FO3
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)F
InChIInChI=1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
InChIKeyQATKOZUHTGAWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2): Procurement-Ready Physicochemical and Functional Profile


4-Fluoro-3-hydroxybenzoic acid (4-FHB, CAS 51446-31-2) is a fluorinated aromatic carboxylic acid derivative with a hydroxyl group at the meta position relative to the carboxyl group. It exhibits a melting point of 214-218°C , a predicted pKa of 4.02±0.10 , and a LogP of 1.85 . The compound is a white to pale brown crystalline powder with a purity typically ≥97% . It serves as a versatile intermediate in pharmaceutical synthesis, most notably as a precursor to Acoramidis (Attruby), a transthyretin stabilizer approved by the FDA in 2024 for the treatment of ATTR cardiomyopathy [1].

Why 4-Fluoro-3-hydroxybenzoic Acid Cannot Be Replaced by Unfluorinated or Regioisomeric Analogs


The specific substitution pattern of 4-fluoro-3-hydroxybenzoic acid—fluorine at the para position relative to the carboxyl group and hydroxyl at the meta position—dictates its unique physicochemical and biochemical behavior. Replacing it with non-fluorinated 3-hydroxybenzoic acid alters electronic properties and hydrogen-bonding capacity, leading to different pKa and solubility profiles . The regioisomer 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) exhibits a ~1000-fold difference in inhibitory potency against protocatechuate-3,4-dioxygenase (PCD) [1], and its lower melting point (154-158°C vs 214-218°C) impacts handling and purification. Furthermore, the compound's role as a key building block for the FDA-approved drug Acoramidis is irreplaceable by other benzoic acid derivatives, as the 4-fluoro-3-hydroxy substitution pattern is integral to the final drug's pharmacophore [2]. Generic substitution without rigorous validation therefore risks synthetic failure or altered biological outcomes.

Quantitative Differentiation Evidence for 4-Fluoro-3-hydroxybenzoic Acid Against Closest Analogs


Proven Biochemical Selectivity: 1000-Fold Weaker PCD Inhibition vs. 3-Fluoro-4-hydroxybenzoic Acid

4-Fluoro-3-hydroxybenzoic acid (4-FHB) is a very weak inhibitor of protocatechuate-3,4-dioxygenase (PCD), with a Ki approximately 1000-fold greater than that of its regioisomer 3-fluoro-4-hydroxybenzoic acid (3-FHB) [1]. At pH 7.0, 3-FHB is the most potent PCD inhibitor known with a Ki of 0.3 μM, whereas 4-FHB exhibits negligible inhibition under identical conditions [1]. This stark contrast in inhibitory potency is attributed to the different positioning of the fluorine and hydroxyl substituents, which alters binding interactions within the enzyme active site [1].

Enzymology Biochemical Assay Development Active Site Probes

Enhanced Acidity for Improved Reactivity: pKa 4.02 vs. 4.06 (Unfluorinated) and 4.23 (3-Fluoro-4-hydroxy)

The predicted pKa of 4-fluoro-3-hydroxybenzoic acid is 4.02±0.10 , making it more acidic than its unfluorinated analog 3-hydroxybenzoic acid (pKa 4.06) and significantly more acidic than the regioisomer 3-fluoro-4-hydroxybenzoic acid (pKa 4.23±0.10) . The electron-withdrawing fluorine atom at the para position relative to the carboxyl group lowers the pKa, enhancing the compound's utility in pH-sensitive reactions and improving its aqueous solubility at physiological pH.

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Superior Thermal Stability for Robust Handling: Melting Point 214-218°C vs. 200-203°C (Unfluorinated) and 154-158°C (Regioisomer)

4-Fluoro-3-hydroxybenzoic acid exhibits a melting point of 214-218°C (lit.) , which is approximately 12-15°C higher than that of unfluorinated 3-hydroxybenzoic acid (200-203°C) and approximately 60°C higher than that of the regioisomer 3-fluoro-4-hydroxybenzoic acid (154-158°C) . This elevated thermal stability arises from the specific hydrogen-bonding network enabled by the 4-fluoro-3-hydroxy substitution pattern.

Materials Science Polymer Chemistry Process Development

Optimized Lipophilicity for Drug-Like Properties: LogP 1.85 vs. 1.50 (Unfluorinated) and 1.47 (3-Fluoro-4-hydroxy)

The calculated LogP of 4-fluoro-3-hydroxybenzoic acid is 1.85 , which is higher than that of unfluorinated 3-hydroxybenzoic acid (LogP 1.50) and the regioisomer 3-fluoro-4-hydroxybenzoic acid (LogP 1.47) . The increased lipophilicity results from the strategic placement of the fluorine atom, enhancing membrane permeability while maintaining sufficient aqueous solubility.

Drug Discovery ADME Prediction Medicinal Chemistry

Validated Commercial Utility: Key Intermediate for FDA-Approved Acoramidis (Attruby)

4-Fluoro-3-hydroxybenzoic acid is a critical starting material for the synthesis of Acoramidis (Attruby), an oral transthyretin stabilizer approved by the FDA on November 22, 2024, for the treatment of ATTR cardiomyopathy [1]. The compound's unique substitution pattern is essential for constructing the drug's pharmacophore, which achieves near-complete (>90%) stabilization of TTR tetramers [1]. An improved synthetic route from 4-bromo-1-fluoro-2-methoxybenzene to 4-fluoro-3-hydroxybenzoic acid has been patented, offering a yield of 71% with high purity suitable for pharmaceutical manufacturing [2].

Pharmaceutical Intermediates Process Chemistry Drug Synthesis

High-Value Application Scenarios for 4-Fluoro-3-hydroxybenzoic Acid Driven by Differential Evidence


Pharmaceutical Intermediate for Acoramidis (ATTR Cardiomyopathy Drug)

4-Fluoro-3-hydroxybenzoic acid is an indispensable building block for the commercial synthesis of Acoramidis (Attruby), an FDA-approved TTR stabilizer. The compound's 4-fluoro-3-hydroxy substitution pattern is integral to the final drug's pharmacophore, and a patented process delivers a 71% yield [1]. Procuring this compound enables participation in the supply chain for a drug with proven clinical benefit (HR 0.64 for mortality/CV hospitalization) [1].

Non-Interfering Probe for Protocatechuate-3,4-Dioxygenase (PCD) Studies

Unlike its regioisomer 3-fluoro-4-hydroxybenzoic acid (Ki = 0.3 μM), 4-fluoro-3-hydroxybenzoic acid is a very weak PCD inhibitor (Ki ~300 μM, ~1000-fold weaker) [2]. This selectivity makes it an ideal negative control or non-interfering building block for studies involving PCD, enabling researchers to investigate enzyme mechanisms without unwanted inhibition.

Monomer for High-Performance Poly(arylene ether)s

The elevated melting point (214-218°C) of 4-fluoro-3-hydroxybenzoic acid, compared to its analogs, provides the thermal stability required for polymerization reactions at high temperatures . Its unique substitution pattern also imparts desirable electronic properties to the resulting polymers, which are valued for their mechanical strength and chemical resistance in aerospace, electronics, and membrane applications .

Building Block for Drug Discovery with Optimized Lipophilicity

With a LogP of 1.85 , 4-fluoro-3-hydroxybenzoic acid lies in the optimal range for drug-like properties. Its balanced lipophilicity and enhanced acidity (pKa 4.02) make it a superior fragment for constructing lead compounds with improved membrane permeability and oral bioavailability, reducing the need for later-stage structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.